

Application Notes and Protocols for AFDye 430 Azide in Super-Resolution Microscopy

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Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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Introduction

AFDye 430 Azide is a yellow fluorescent dye derivative that serves as a powerful tool for advanced cellular imaging.[1] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via click chemistry, a highly specific and efficient bioorthogonal ligation reaction.[1][2] This labeling strategy, combined with the dye's favorable photophysical properties, makes it particularly well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[3]

This document provides detailed application notes and protocols for the use of **AFDye 430 Azide** in super-resolution microscopy, enabling researchers to achieve nanoscale visualization of subcellular structures and processes.

Photophysical and Chemical Properties

A summary of the key quantitative data for **AFDye 430 Azide** is presented in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of AFDye 430

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	430 - 432 nm	[2][4]
Maximum Emission Wavelength (λ_{em})	537 - 542 nm	[1][2][5]
Stokes Shift	~112 nm	[3]
Molar Extinction Coefficient	15,000 - 15,955 M ⁻¹ cm ⁻¹	[2][5]
Fluorescence Quantum Yield	0.23	[5]
Spectrally Similar Dyes	Alexa Fluor® 430, CF® 430	[2][6]

Table 2: Chemical Properties and Handling of **AFDye 430 Azide**

Property	Description	Reference
Molecular Weight	~585.6 g/mol	[2]
Solubility	Water, DMSO, DMF	[2]
Purity	>95% (HPLC)	[2]
Storage	Store at -20°C, desiccated and protected from light.	[1][2]
Shipping	Ambient temperature	[2]

Key Applications in Super-Resolution Microscopy

AFDye 430 Azide is particularly advantageous for the following super-resolution techniques:

- Stimulated Emission Depletion (STED) Microscopy: The high photostability of AFDye 430 makes it suitable for STED imaging, which utilizes high-intensity lasers.[3] Its large Stokes shift is also beneficial for multicolor STED microscopy, allowing for depletion with a single wavelength when combined with other dyes.[3]

- Direct Stochastic Optical Reconstruction Microscopy (dSTORM): AFDye 430 can be used in dSTORM, a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of fluorophores to generate super-resolution images.[7][8]
- DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): While less commonly cited for AFDye 430, its azide functionality allows for its incorporation into DNA oligonucleotides, making it a potential candidate for DNA-PAINT applications.[9][10]

Experimental Protocols

The following protocols provide a general framework for labeling and imaging with **AFDye 430 Azide**. Optimization may be required for specific cell types, target molecules, and imaging systems.

Protocol 1: Metabolic Labeling of Biomolecules with Alkyne Analogs

This initial step introduces an alkyne group into the target biomolecule (e.g., proteins, glycans, lipids, or DNA) within living cells. This is a prerequisite for the subsequent click chemistry reaction with **AFDye 430 Azide**.

Materials:

- Alkynated metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, N-azidoacetylgalactosamine (Ac4GalNAz) for glycans, or EdU for DNA)
- Cell culture medium appropriate for the cell line
- Cells of interest

Procedure:

- Culture cells to the desired confluency.
- Replace the normal culture medium with a medium containing the alkynated metabolic precursor at a pre-determined optimal concentration.

- Incubate the cells for a sufficient period to allow for the incorporation of the alkyne analog into the target biomolecules. This time can range from a few hours to overnight, depending on the metabolic activity of the cells and the specific precursor.
- Wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated precursor.
- Proceed with cell fixation and permeabilization as required for the specific application. For intracellular targets, fixation and permeabilization are necessary. For cell-surface targets, fixation may be sufficient.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with AFDye 430 Azide

This protocol describes the copper-catalyzed click reaction to label the alkyne-modified biomolecules with **AFDye 430 Azide**.^[7]^[11]

Materials:

- **AFDye 430 Azide**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- PBS

Stock Solutions:

- **AFDye 430 Azide:** 1-5 mM in DMSO
- CuSO₄: 20 mM in water
- THPTA: 100 mM in water
- Sodium ascorbate: 300 mM in water (prepare fresh)

Procedure:

- Prepare the "Click-iT" reaction cocktail immediately before use. For a 200 μ L final volume:
 - To 180 μ L of PBS, add 2 μ L of 20 mM CuSO₄ and 2 μ L of 100 mM THPTA. Mix well.
 - Add 1-10 μ M (final concentration) of **AFDye 430 Azide** from the stock solution.
 - Add 10 μ L of 300 mM freshly prepared sodium ascorbate to initiate the reaction.
- Immediately add the reaction cocktail to the fixed and washed cells.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS containing a quenching agent (e.g., 100 mM glycine) to remove unreacted dye and copper.
- Wash twice more with PBS.
- The sample is now ready for imaging.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with **AFDye 430 Azide**

This copper-free click chemistry method is ideal for live-cell imaging or when copper-induced cytotoxicity is a concern.^{[1][2]} It requires the metabolic incorporation of a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN).

Materials:

- **AFDye 430 Azide**
- Cells metabolically labeled with a strained alkyne
- Appropriate cell culture medium or buffer

Procedure:

- Prepare a solution of **AFDye 430 Azide** in the appropriate medium or buffer at a final concentration of 1-10 μM .
- Add the **AFDye 430 Azide** solution to the live or fixed cells.
- Incubate for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
- Wash the cells three times with fresh medium or PBS to remove any unreacted dye.
- The sample is now ready for imaging.

Protocol 4: Super-Resolution Imaging

STED Microscopy:

- Excitation: Use a 430 nm or 405 nm laser line for excitation of AFDye 430.[3]
- STED Depletion: A depletion laser in the range of 590-660 nm can be effective.[3] The optimal wavelength and power will need to be determined empirically.
- Detection: Collect the fluorescence emission using a bandpass filter centered around 540 nm (e.g., 520-560 nm).
- Image Acquisition: Acquire images using the appropriate STED imaging software and parameters, adjusting for laser power and pixel dwell time to optimize resolution and minimize photobleaching.

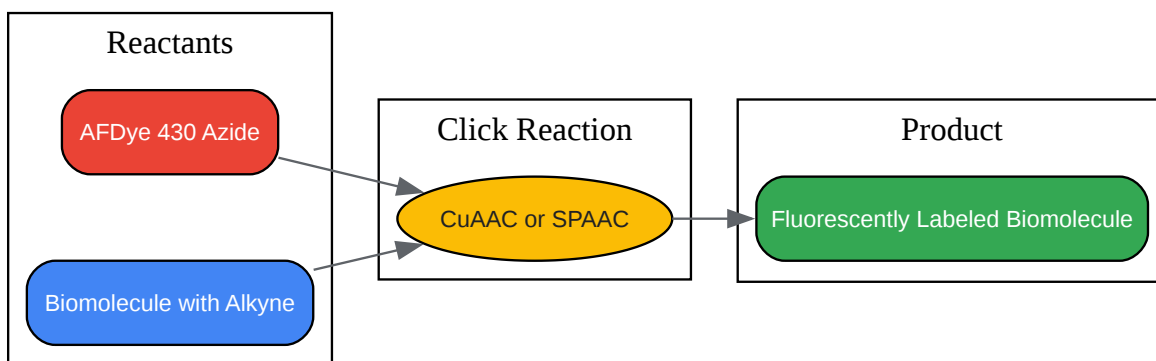
dSTORM Imaging:

- Imaging Buffer: A standard dSTORM buffer containing an oxygen scavenger system (e.g., glucose oxidase and catalase) and a thiol (e.g., mercaptoethylamine, MEA) is required to induce photoswitching. The optimal buffer composition may need to be determined experimentally.
- Excitation and Photoswitching: Use the 430 nm laser for both excitation and to drive the fluorophore into a dark state. A lower power UV laser (e.g., 405 nm) can be used to reactivate the fluorophores back to the fluorescent state.

- Image Acquisition: Acquire a time-series of thousands of images under continuous or pulsed excitation.
- Image Reconstruction: Use appropriate single-molecule localization software to analyze the image series, localize the individual fluorophore blinking events, and reconstruct the final super-resolution image.

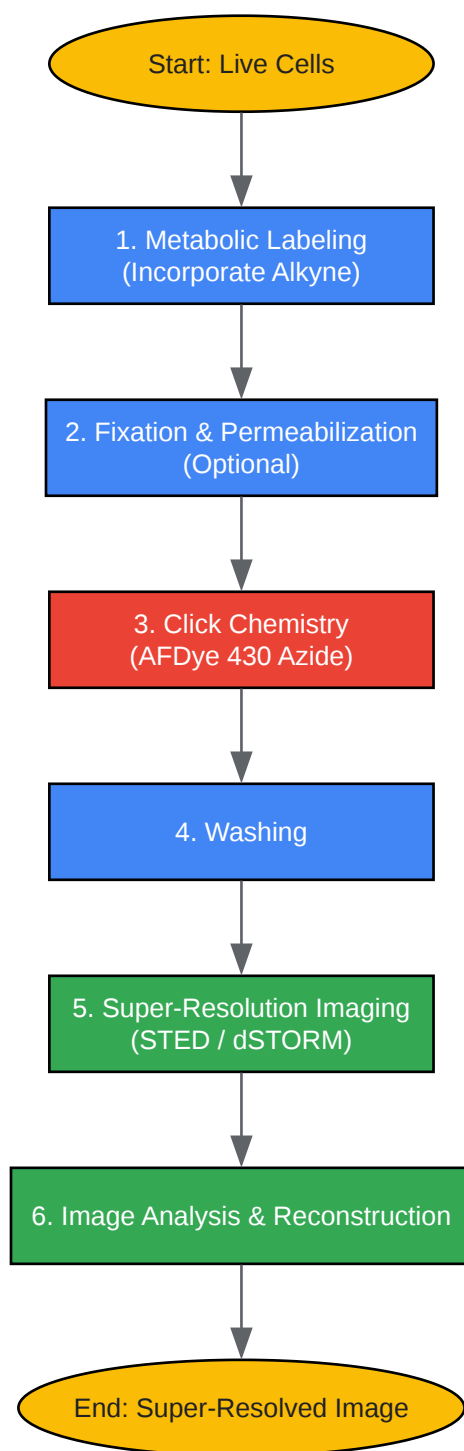
Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.



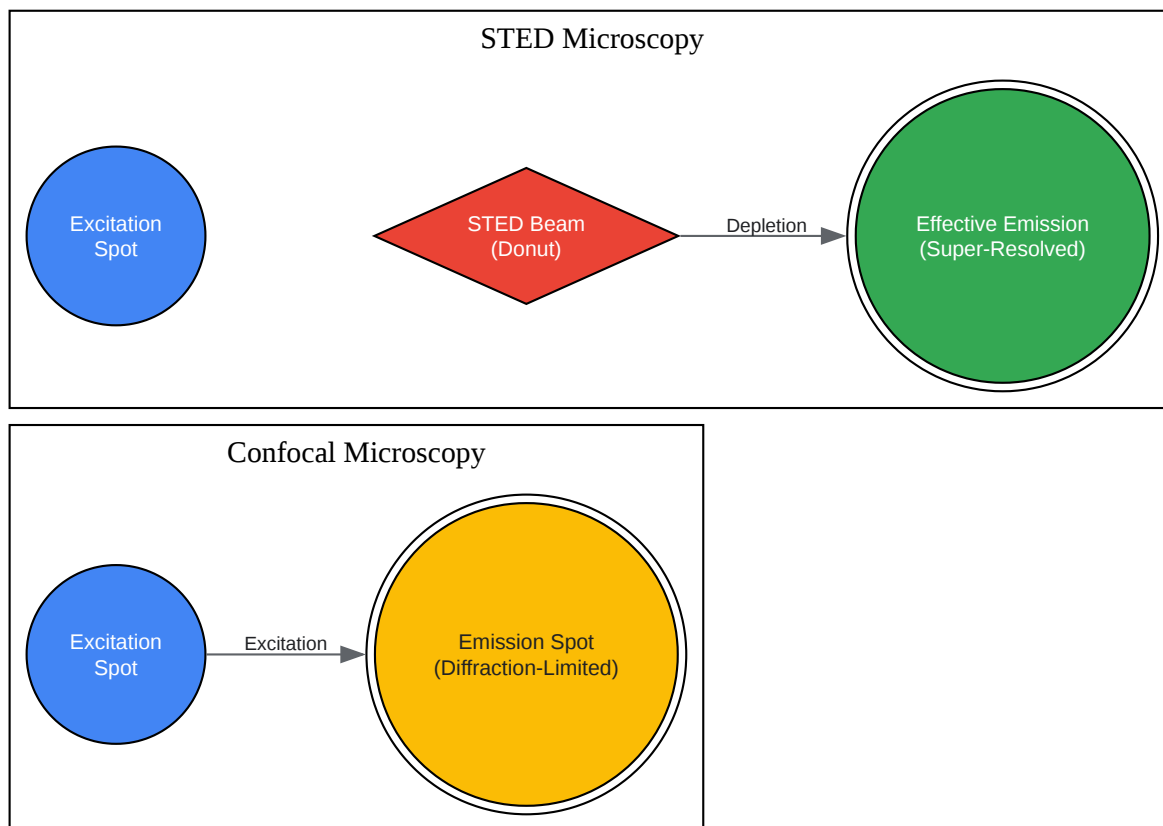
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Caption: Principle of Click Chemistry Labeling.



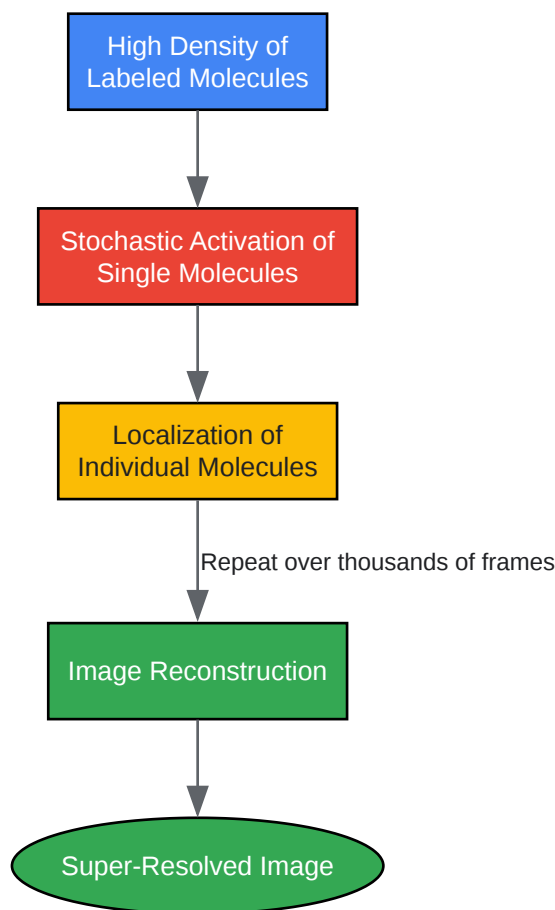
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Caption: Experimental Workflow for Super-Resolution Imaging.



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Caption: Principle of STED Microscopy.



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Caption: Principle of dSTORM Imaging.

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